Phosphoric acid, bis(2-chloroethyl) (1-oxido-2,6,7-trioxa-1-phosphabicyclo[2.2.2]oct-4-yl)methyl ester
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Overview
Description
Phosphoric acid, bis(2-chloroethyl) (1-oxido-2,6,7-trioxa-1-phosphabicyclo[222]oct-4-yl)methyl ester is a chemical compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, bis(2-chloroethyl) (1-oxido-2,6,7-trioxa-1-phosphabicyclo[2.2.2]oct-4-yl)methyl ester involves multiple steps. The process typically starts with the preparation of the bicyclic phosphabicyclo[2.2.2]octane core, followed by the introduction of the bis(2-chloroethyl) groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, bis(2-chloroethyl) (1-oxido-2,6,7-trioxa-1-phosphabicyclo[2.2.2]oct-4-yl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the phosphorus atom.
Substitution: The bis(2-chloroethyl) groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized phosphoric acid esters.
Scientific Research Applications
Phosphoric acid, bis(2-chloroethyl) (1-oxido-2,6,7-trioxa-1-phosphabicyclo[2.2.2]oct-4-yl)methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of phosphoric acid, bis(2-chloroethyl) (1-oxido-2,6,7-trioxa-1-phosphabicyclo[2.2.2]oct-4-yl)methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, tris(2-chloroethyl) ester
- Phosphoric acid, bis(2-chloroethyl) 2,3-dichloropropyl ester
- Phosphoric acid, bis(2-chloroethyl) phenyl ester
Uniqueness
Phosphoric acid, bis(2-chloroethyl) (1-oxido-2,6,7-trioxa-1-phosphabicyclo[2.2.2]oct-4-yl)methyl ester is unique due to its bicyclic structure and the presence of the bis(2-chloroethyl) groups. This combination of features gives it distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
63451-46-7 |
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Molecular Formula |
C9H16Cl2O8P2 |
Molecular Weight |
385.07 g/mol |
IUPAC Name |
bis(2-chloroethyl) (1-oxo-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octan-4-yl)methyl phosphate |
InChI |
InChI=1S/C9H16Cl2O8P2/c10-1-3-14-20(12,15-4-2-11)16-5-9-6-17-21(13,18-7-9)19-8-9/h1-8H2 |
InChI Key |
GFBXHAARYSFJKM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(COP(=O)(O1)OC2)COP(=O)(OCCCl)OCCCl |
Origin of Product |
United States |
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